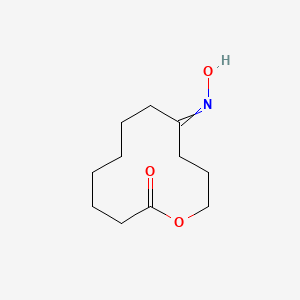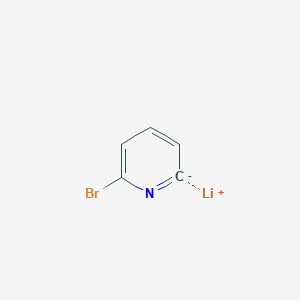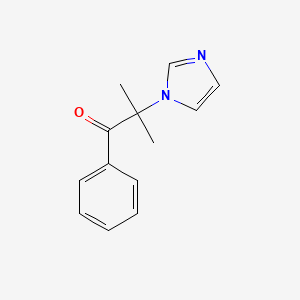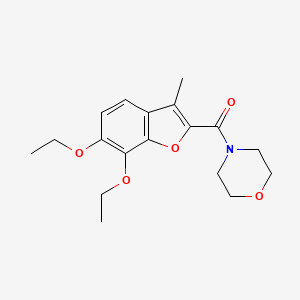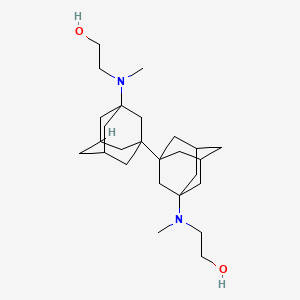
2,2'-(1,1'-Biadamantane-3,3'-diyl)bis(methylimino)diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol is a complex organic compound characterized by its unique adamantane-based structure Adamantane is a highly symmetrical and rigid hydrocarbon, which imparts significant stability and unique properties to its derivatives
Vorbereitungsmethoden
The synthesis of 2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the Wurtz-type coupling polymerization of 3,3’-dibromo-1,1’-biadamantane using sodium metal in xylene . The resulting polymer is then subjected to further reactions to introduce the methylimino and diethanol groups. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The adamantane core allows for substitution reactions, where functional groups can be introduced at the bridgehead carbons using reagents like halogens or organometallic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol has several scientific research applications:
Biology: The compound’s rigid structure makes it a useful scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: Used in the production of high-performance materials, such as coatings and adhesives, due to its thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol involves its interaction with molecular targets through its rigid and bulky structure. This can lead to the inhibition of enzyme activity or modulation of receptor function by steric hindrance or specific binding interactions. The pathways involved may include signal transduction, metabolic regulation, or structural modification of target proteins.
Vergleich Mit ähnlichen Verbindungen
Compared to other adamantane derivatives, 2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol stands out due to its unique combination of methylimino and diethanol groups. Similar compounds include:
1,3-Diaminoadamantane: Known for its antiviral properties.
1,3-Adamantanediol: Used in the synthesis of high-performance polymers.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: A ligand used in asymmetric catalysis.
This compound’s unique structure and properties make it a valuable addition to the family of adamantane derivatives, with diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
36520-93-1 |
|---|---|
Molekularformel |
C26H44N2O2 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol |
InChI |
InChI=1S/C26H44N2O2/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30/h19-22,29-30H,3-18H2,1-2H3 |
InChI-Schlüssel |
HFBVTKIGNOOOLK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


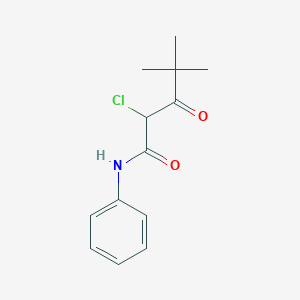
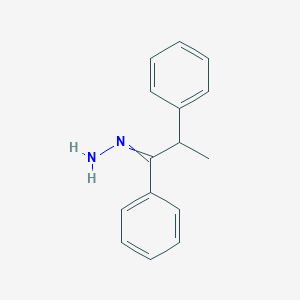
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)
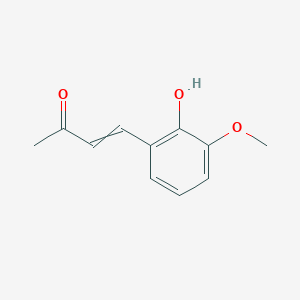
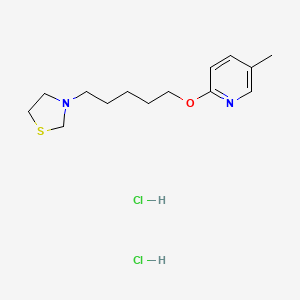
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
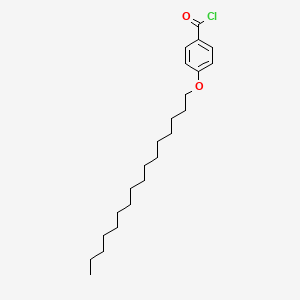
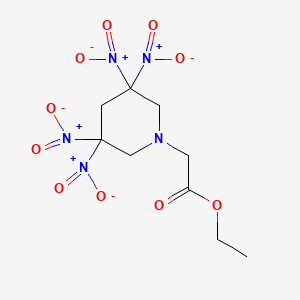
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
